CBI (Indol-4-one) Alkylation Subunit Confers 4-Fold Superior Stability and Potency vs. CPI Analog in DNA Alkylating Agents
In a systematic study of CC-1065 and duocarmycin analogs, the CBI-based analog (containing the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one alkylation subunit) was found to be four times more stable and four times more potent than the corresponding analog containing the authentic CPI (cyclopropapyrroloindole) alkylation subunit [1]. The CBI-based agents also alkylated DNA with an unaltered sequence selectivity at an enhanced rate and with greater efficiency than the CPI analog [1].
| Evidence Dimension | In vitro cytotoxic potency |
|---|---|
| Target Compound Data | 4-fold more potent than CPI analog |
| Comparator Or Baseline | Authentic CPI alkylation subunit of CC-1065 (baseline = 1x) |
| Quantified Difference | 4-fold increase in potency |
| Conditions | Cytotoxicity assays against L1210 leukemia cells |
Why This Matters
This demonstrates that the indol-4-one core (CBI) is a superior alkylation subunit for ADC payloads, offering a 4x potency advantage over the classical CPI subunit, directly impacting the therapeutic window and reducing required dosage.
- [1] Boger, D. L., et al. (1995). 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation. Bioorganic & Medicinal Chemistry, 3(11), 1429-1453. View Source
